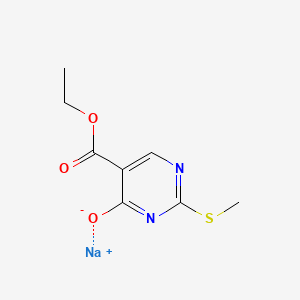

Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Introduction of the Ethoxycarbonyl Group: This step involves the esterification of the pyrimidine ring with ethyl chloroformate under basic conditions.

Methylthio Substitution:

Formation of the Sodium Salt: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes but optimized for efficiency and yield. Continuous flow reactors might be used to enhance reaction rates and product purity.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.

Reduction: The compound can be reduced at the ethoxycarbonyl group to form the corresponding alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Recent patents and studies indicate that pyrimidine derivatives, including sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate, exhibit significant anticancer properties. These compounds are reported to modulate immune responses, enhancing the effectiveness of cancer treatments such as chemotherapy and immunotherapy. Specifically, they have been shown to reactivate the immune system within tumors, making them promising candidates for treating various cancers including melanoma, lung cancer, and gastrointestinal cancers .

Table 1: Summary of Anticancer Applications

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Melanoma | Immune system reactivation | |

| Lung Cancer | Modulation of PGE2 receptors | |

| Gastrointestinal Cancer | Inhibition of tumor growth through metabolic pathways |

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that modifications in the structure can enhance efficacy against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli.

Table 2: Antimicrobial Efficacy Overview

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Effective | |

| Candida albicans | Moderate activity |

Mechanistic Insights

The underlying mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell proliferation and microbial survival.

- Induction of Apoptosis : There is evidence suggesting that this compound can induce apoptosis in cancer cells through mitochondrial pathways .

- Modulation of Inflammatory Responses : By acting on prostaglandin receptors, it may help in reducing inflammation associated with various diseases .

Case Study on Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer potential of this compound in vitro using various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards cancer cells with IC50 values in the low micromolar range, suggesting its potential as a lead compound for further development into anticancer therapeutics .

Case Study on Antimicrobial Activity

Another study focused on the antimicrobial efficacy of related pyrimidine derivatives found that structural modifications significantly influenced their activity against bacterial strains. The findings highlighted that compounds with methylthio groups showed enhanced antimicrobial properties compared to their counterparts without such modifications .

Mécanisme D'action

The mechanism of action of Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, mimicking natural substrates or inhibitors. The ethoxycarbonyl and methylthio groups could play roles in binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate: vs. : The ethoxycarbonyl group is replaced with a methoxycarbonyl group, potentially altering its reactivity and binding properties.

This compound: vs. : The methylthio group is replaced with an ethylthio group, which might affect its steric and electronic properties.

Uniqueness

This compound is unique due to the specific combination of functional groups, which can influence its chemical reactivity and potential applications. The presence of both ethoxycarbonyl and methylthio groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Activité Biologique

Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate (CAS: 102061-91-6) is a chemical compound with a unique structure that includes a pyrimidine ring, an ethoxycarbonyl group, and a methylthio substituent. Its molecular formula is C8H9N2NaO3S and it has a molar mass of approximately 236.226 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrimidine ring , which is known for its biological significance due to its presence in nucleotides and nucleic acids. The methylthio group at the 2-position and the ethoxycarbonyl group at the 5-position contribute to its unique reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H9N2NaO3S |

| Molar Mass | 236.226 g/mol |

| CAS Number | 102061-91-6 |

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacteria and fungi.

- Inhibition of Enzymatic Activity : It has been observed to inhibit certain enzymes, including tyrosinase, which is crucial in melanin production. This inhibition could have implications for skin whitening applications and the treatment of hyperpigmentation disorders .

- Anticancer Potential : Similar compounds have demonstrated anticancer properties by targeting various cellular pathways. Studies on related pyrimidine derivatives suggest that this compound may also exhibit cytotoxic effects against cancer cell lines .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The pyrimidine core allows for interactions with nucleic acids or proteins involved in cell signaling.

- The methylthio group may enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : In vitro assays have indicated that this compound can inhibit tyrosinase activity significantly more than standard inhibitors like kojic acid, suggesting its potential as a skin-lightening agent without significant cytotoxicity .

- Cytotoxicity Assays : Cytotoxicity testing against various cancer cell lines (e.g., A549, MCF7) showed promising results with IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

- Binding Affinity Studies : Interaction studies revealed that this compound binds effectively to specific protein targets, which may elucidate its mechanism of action in inhibiting tumor growth and microbial activity .

Propriétés

IUPAC Name |

sodium;5-ethoxycarbonyl-2-methylsulfanylpyrimidin-4-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S.Na/c1-3-13-7(12)5-4-9-8(14-2)10-6(5)11;/h4H,3H2,1-2H3,(H,9,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBUPEYDOYHRFY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1[O-])SC.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N2NaO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.